Methyl 4-fluoro-3-[(furan-2-ylmethyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom, a furan ring, and a sulfamoyl group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfamoyl group may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfamoyl group could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(2-FLUORO-4-NITROPHENYL)FURAN-2-CARBOXYLATE: This compound shares the furan and fluorine components but differs in the substitution pattern and functional groups.
BENZOTHIOPHENE DERIVATIVES: Other benzothiophene derivatives may have different substituents, affecting their chemical and biological properties.
Uniqueness
METHYL 4-FLUORO-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the furan ring, fluorine atom, and sulfamoyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12FNO5S2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-fluoro-3-(furan-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C15H12FNO5S2/c1-21-15(18)13-14(12-10(16)5-2-6-11(12)23-13)24(19,20)17-8-9-4-3-7-22-9/h2-7,17H,8H2,1H3 |
InChI Key |
JLXFDCJODAAGOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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